2,5-Anhydro-D-mannitol-1-phosphate, Barium Salt Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Anhydro-D-mannitol-1-phosphate, Barium Salt Hydrate is a complex carbohydrate compound with the molecular formula C6H11O8P·Ba·H2O and a molecular weight of 397.46 g/mol . It is a fluorinated synthetic oligosaccharide that can be modified with the addition of methyl groups or through click chemistry . This compound is primarily used for research purposes and is not intended for human or veterinary use .
Biochemical Analysis
Biochemical Properties
2,5-Anhydro-D-mannitol-1-phosphate, Barium Salt Hydrate is a gluconeogenesis inhibitor in isolated hepatocytes . It prevents hormonal stimulation of gluconeogenesis and the corresponding decrease in lactate production from dihydroxyacetone .
Cellular Effects
Molecular Mechanism
The molecular mechanism of this compound involves its role as a gluconeogenesis inhibitor. It prevents hormonal stimulation of gluconeogenesis and the corresponding decrease in lactate production from dihydroxyacetone .
Chemical Reactions Analysis
2,5-Anhydro-D-mannitol-1-phosphate, Barium Salt Hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,5-Anhydro-D-mannitol-1-phosphate, Barium Salt Hydrate has several scientific research applications, including:
Chemistry: It is used as a reference material and in proficiency testing for accurate results in chemical analyses.
Biology: The compound is used in studies involving carbohydrate metabolism and enzymatic reactions.
Mechanism of Action
The mechanism of action of 2,5-Anhydro-D-mannitol-1-phosphate, Barium Salt Hydrate involves the inhibition of gluconeogenesis in isolated hepatocytes. It prevents hormonal stimulation of gluconeogenesis and the corresponding decrease in lactate production from dihydroxyacetone. This inhibition is likely due to its interaction with specific enzymes and metabolic pathways involved in carbohydrate metabolism.
Comparison with Similar Compounds
2,5-Anhydro-D-mannitol-1-phosphate, Barium Salt Hydrate can be compared with other similar compounds such as:
2,5-Anhydro-D-mannitol-6-phosphate, Barium Salt Hydrate: Similar in structure but differs in the position of the phosphate group.
2,5-Anhydro-D-glucitol-1-phosphate: Another carbohydrate compound with a similar backbone but different functional groups.
D-mannitol-1-phosphate: A simpler form of the compound without the anhydro modification.
The uniqueness of this compound lies in its specific structural modifications, which allow for unique interactions in biochemical pathways and its use as a specialized research tool .
Properties
IUPAC Name |
barium(2+);[(2S,3R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O8P.Ba/c7-1-3-5(8)6(9)4(14-3)2-13-15(10,11)12;/h3-9H,1-2H2,(H2,10,11,12);/q;+2/p-2/t3-,4-,5?,6-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAYSUNUPMALNC-RFOBFHBDSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)COP(=O)([O-])[O-])O)O)O.[Ba+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1C([C@H]([C@@H](O1)COP(=O)([O-])[O-])O)O)O.[Ba+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BaO8P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747043 |
Source
|
Record name | Barium (3xi)-2,5-anhydro-6-O-phosphonato-L-arabino-hexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352000-02-3 |
Source
|
Record name | Barium (3xi)-2,5-anhydro-6-O-phosphonato-L-arabino-hexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.